A Technical Guide to 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: Synthesis, Properties, and Applications
A Technical Guide to 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde, a key intermediate in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and its derivatives are integral to a wide array of therapeutic agents.[1][2][3] This document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its potential applications in the development of novel therapeutics. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for scientists engaged in pharmaceutical research and development.
Introduction: The Significance of the Sulfonylpiperazine Scaffold
The piperazine ring is a cornerstone in modern medicinal chemistry, found in numerous blockbuster drugs due to its versatile physicochemical properties.[2] Its two nitrogen atoms can be functionalized to modulate properties like solubility, basicity, and receptor-binding interactions, making it an invaluable scaffold for drug design.[2] When combined with a benzenesulfonyl group, the resulting N-sulfonylpiperazine moiety becomes a critical pharmacophore in various biologically active molecules.
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a bifunctional molecule of significant interest. It incorporates:
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A 4-fluorobenzenesulfonyl group : The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The sulfonyl group acts as a strong hydrogen bond acceptor.
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A piperazine-1-carbaldehyde (formylpiperazine) moiety : The formyl group provides a reactive handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.
This unique combination makes the title compound a valuable building block for creating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application in research and development.
| Property | Value | Source |
| Systematic Name | 4-[(4-Fluorophenyl)sulfonyl]-1-piperazinecarbaldehyde | |
| CAS Number | 681226-64-2 | |
| Molecular Formula | C₁₁H₁₃FN₂O₃S | |
| Molecular Weight | 272.3 g/mol | |
| Physical Form | Powder | |
| InChI Key | ABPADUJJECLIKD-UHFFFAOYSA-N |
This data is compiled from publicly available chemical supplier information.
Synthesis and Mechanistic Rationale
The synthesis of 4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is typically achieved through a two-step process starting from piperazine. A more direct, one-pot method involves the reaction of 1-formylpiperazine with 4-fluorobenzenesulfonyl chloride.
Key Starting Material: 1-Formylpiperazine
1-Formylpiperazine (also known as piperazine-1-carbaldehyde) is a commercially available secondary amine that can be prepared by reacting piperazine with a formylating agent like methyl formate.
Synthetic Protocol: Sulfonylation of 1-Formylpiperazine
This protocol describes the nucleophilic substitution reaction between 1-formylpiperazine and 4-fluorobenzenesulfonyl chloride.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-formylpiperazine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM). Add a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).
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Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride. The tertiary amine base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
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Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes.
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Causality: Initial cooling and slow addition are crucial to control the exothermic reaction, preventing potential side reactions and degradation of the starting materials.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Aqueous Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.
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Causality: The washes remove the amine hydrochloride salt, any remaining base, and other water-soluble impurities, which is a critical step for initial purification.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde.
Structural Elucidation and Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the fluorophenyl group (typically two doublets of doublets), the formyl proton (a singlet around 8 ppm), and the eight piperazine protons (two distinct multiplets in the aliphatic region).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon (around 160-165 ppm), the aromatic carbons (with C-F and C-S coupling), and the piperazine ring carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 273.3.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1670-1690 cm⁻¹) and strong S=O stretches for the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a versatile intermediate for synthesizing a range of potential therapeutic agents. The piperazine scaffold is known to be a key component in compounds targeting various diseases.[2][4]
Diagram of Potential Synthetic Applications
Caption: Potential derivatization pathways for the title compound.
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Reductive Amination: The aldehyde functional group is highly susceptible to reductive amination. Reacting it with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) generates a diverse library of N-substituted piperazine derivatives. This is a cornerstone reaction in combinatorial chemistry for building libraries of potential drug candidates.
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Precursor for Kinase Inhibitors: Many kinase inhibitors, particularly those used in oncology, feature a piperazine moiety.[1] The title compound can serve as a starting point for the synthesis of complex molecules designed to inhibit specific protein kinases involved in cell signaling pathways.
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Antimicrobial Agents: Piperazine derivatives have shown promise as antimicrobial agents.[4][5] The sulfonyl group, in particular, is a well-known pharmacophore in antibacterial drugs (sulfa drugs). Further modification of this scaffold could lead to the development of novel antibiotics to combat drug-resistant pathogens.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: While specific toxicity data is not widely published, related sulfonamides and piperazine derivatives may cause skin, eye, and respiratory irritation.[6] A thorough risk assessment should be conducted before use.
Conclusion
4-(4-Fluorobenzenesulfonyl)piperazine-1-carbaldehyde is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its bifunctional nature allows for straightforward synthetic manipulation, enabling the creation of diverse molecular structures for biological screening. This guide has provided a foundational understanding of its properties, a detailed and rationalized synthesis protocol, and an overview of its potential applications. For research teams, this compound represents a strategic starting point for the development of next-generation therapeutics.
References
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PrepChem. (n.d.). Synthesis of 1-formylpiperazine hydrochloride. Retrieved from [Link]
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PMC. (n.d.). [piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]
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NextSDS. (n.d.). 4-(4-fluorobenzenesulfonyl)piperidine — Chemical Substance Information. Retrieved from [Link]
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ANSTO Repository. (2013). Synthesis and radiosynthesis of a novel PET fluorobenzyl piperazine for melanoma tumour imaging; [18F]MEL054. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Retrieved from [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
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